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Compound of Interest

Compound Name: 1,3,3,3-Tetrafluoroprop-1-ene

Cat. No.: B156734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular geometry of

(E)-1,3,3,3-tetrafluoropropene, commercially known as HFO-1234ze(E). As a Senior

Application Scientist, this document synthesizes experimental data and computational analysis

to offer field-proven insights into the structural characteristics of this next-generation refrigerant

and propellant.

Executive Summary
HFO-1234ze(E) is a hydrofluoroolefin (HFO) with the chemical formula C₃H₂F₄. Its designation

as the (E)-isomer signifies a trans configuration of the hydrogen and fluorine atoms across the

carbon-carbon double bond. This specific stereochemistry is crucial to its physical and

chemical properties, which have positioned it as a leading environmentally friendly alternative

to hydrofluorocarbons (HFCs) due to its low global warming potential (GWP) and zero ozone

depletion potential (ODP). A precise understanding of its molecular geometry, including bond

lengths and angles, is fundamental for modeling its behavior in various applications, from

refrigeration cycles to its use as a propellant in metered-dose inhalers.

The structural parameters of HFO-1234ze(E) have been meticulously determined through a

combination of experimental techniques, primarily gas electron diffraction (GED) and low-

temperature single-crystal X-ray diffraction, corroborated by quantum chemical calculations.

These methods provide a detailed three-dimensional picture of the molecule, revealing the

interplay of electronic and steric effects that govern its shape.
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Foundational Principles: VSEPR and Hybridization
The molecular geometry of HFO-1234ze(E) can be rationalized using the Valence Shell

Electron Pair Repulsion (VSEPR) theory and the principles of orbital hybridization. The

molecule is structured around a central carbon-carbon double bond (C=C).

The two carbon atoms of the double bond are sp² hybridized, leading to a trigonal planar

arrangement of the atoms bonded to them. This planarity is a key feature of the molecule's

core structure.

The third carbon atom, part of the trifluoromethyl (-CF₃) group, is sp³ hybridized, resulting in

a tetrahedral geometry for the three fluorine atoms and the adjacent carbon atom.

The combination of this planar vinyl group and the tetrahedral trifluoromethyl group defines the

overall architecture of HFO-1234ze(E).

Molecular Structure and Key Geometric Parameters
The definitive structural analysis of HFO-1234ze(E) has been reported in a comprehensive

study that employed both experimental and computational methods to elucidate its geometry in

both the gas and solid phases.[1] The following table summarizes the key bond lengths and

angles, providing a quantitative description of the molecule's structure.
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Parameter Bond/Angle
Value (Gas
Phase - GED)

Value (Solid
Phase - X-ray)

Computational
(PBE0/cc-
pVTZ)

Bond Lengths

(Å)
C1=C2 1.323(4) 1.339(2) 1.325

C2-C3 1.498(4) 1.496(2) 1.499

C1-H1 1.085(8) - 1.084

C2-H2 1.085(8) - 1.084

C1-F1 - - -

C3-F (avg) 1.345(2) 1.343(2) 1.341

Bond Angles (°) ∠C1=C2-C3 125.1(4) 124.7(1) 125.2

∠H1-C1=C2 121.5(10) - 121.7

∠H2-C2=C1 118.4(10) - 118.5

∠F-C3-F (avg) 107.5(2) 107.4(1) 107.6

∠C2-C3-F (avg) 111.3(2) 111.4(1) 111.3

Data synthesized from authoritative structural studies.

Analysis of Structural Data
The experimental and computational data are in excellent agreement, providing a high degree

of confidence in the determined molecular structure.

Carbon-Carbon Bonds: The C1=C2 double bond length is typical for a fluorinated alkene,

slightly shorter than the C=C bond in ethylene (1.339 Å) due to the electron-withdrawing

effect of the fluorine atoms. The C2-C3 single bond is also slightly shorter than a typical C-C

single bond (1.54 Å), which can be attributed to the sp²-sp³ hybridization of the bonded

carbons.

Carbon-Fluorine Bonds: The average C-F bond length in the trifluoromethyl group is

consistent with values observed in other fluoroalkanes.
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Bond Angles: The bond angles around the sp² hybridized carbons deviate from the ideal

120° of a perfect trigonal planar geometry. This distortion is a result of steric hindrance and

electronic repulsion between the bulky trifluoromethyl group and the atoms on the vinyl

group. The ∠C1=C2-C3 angle is notably larger than 120°, indicating that the -CF₃ group

repels the vinyl hydrogen more than the vinyl fluorine. The angles within the -CF₃ group are

close to the ideal tetrahedral angle of 109.5°, with slight deviations due to the asymmetry of

the rest of the molecule.

Experimental and Computational Methodologies
A multi-faceted approach is essential for the precise determination of molecular geometry. The

combination of experimental techniques with theoretical calculations provides a self-validating

system for structural elucidation.

Gas Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free

from intermolecular interactions that are present in the solid state.

Experimental Workflow:

Sample Introduction: A gaseous sample of HFO-1234ze(E) is introduced into a high-vacuum

chamber.

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

Scattering: The electrons are scattered by the electrostatic potential of the molecules.

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings,

which is recorded on a detector.

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is

analyzed. This information is used to calculate the radial distribution function, from which the

internuclear distances (bond lengths) and bond angles can be derived.
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Sample Preparation

Experiment Data Analysis

Gaseous HFO-1234ze(E)

ScatteringElectron Beam Detector Diffraction Pattern Radial Distribution Function Molecular Structure

Click to download full resolution via product page

Gas Electron Diffraction (GED) Workflow

Single-Crystal X-ray Diffraction
This technique provides highly accurate structural information for molecules in the crystalline

solid state.

Experimental Protocol:

Crystal Growth: Single crystals of HFO-1234ze(E) are grown at low temperatures.

X-ray Source: A monochromatic beam of X-rays is directed at the crystal.

Diffraction: The crystal diffracts the X-rays, producing a unique pattern of spots.

Data Collection: The intensities and positions of the diffracted spots are measured.

Structure Solution: The diffraction data is used to calculate an electron density map of the

molecule, from which the positions of the atoms and thus the bond lengths and angles can

be determined.

Quantum Chemical Calculations
Theoretical calculations, such as those based on Density Functional Theory (DFT), are used to

predict the molecular geometry and to complement experimental findings.
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Computational Workflow:

Input Structure: An initial guess of the molecular geometry is created.

Level of Theory and Basis Set Selection: A suitable theoretical method (e.g., PBE0) and

basis set (e.g., cc-pVTZ) are chosen.

Geometry Optimization: The energy of the molecule is calculated and minimized with respect

to the positions of the atoms. This iterative process continues until the lowest energy

conformation (the equilibrium geometry) is found.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure corresponds to a true energy minimum.

Initial Molecular Structure

Select Level of Theory & Basis Set

Geometry Optimization

Frequency Calculation

Optimized Geometry & Properties

Click to download full resolution via product page

Quantum Chemical Calculation Workflow
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Visualization of HFO-1234ze(E) Molecular Geometry
The following diagram illustrates the three-dimensional structure of HFO-1234ze(E), with atom

numbering corresponding to the data presented in the table.

Molecular Structure of HFO-1234ze(E)

Conclusion
The molecular geometry of HFO-1234ze(E) is well-defined, characterized by a planar vinyl

group and a tetrahedral trifluoromethyl group. The combination of experimental data from gas

electron diffraction and single-crystal X-ray diffraction, along with high-level quantum chemical

calculations, provides a consistent and accurate description of its bond lengths and angles.

These structural parameters are critical for understanding the molecule's physical properties,

chemical reactivity, and interactions in various industrial and pharmaceutical applications. The

slight distortions from idealized geometries are a direct consequence of the electronic and

steric influences of the fluorine and trifluoromethyl substituents, highlighting the intricate

relationship between molecular structure and function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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